REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[Cl:8].[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15])([O-:11])=[O:10].N1C=CC=CC=1>O1CCCC1>[Cl:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[NH:1][C:14](=[O:15])[C:13]1[CH:17]=[CH:18][CH:19]=[CH:20][C:12]=1[N+:9]([O-:11])=[O:10]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC=1C=NC=CC1Cl
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Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
11 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was partitioned between water (200 mL) and dichloromethane (600 mL)
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Type
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CUSTOM
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Details
|
The phases were separated
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Type
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WASH
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Details
|
the organic phase was washed with water (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (SiO2, 10% ethyl acetate in dichloromethane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1)NC(C1=C(C=CC=C1)[N+](=O)[O-])=O
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |